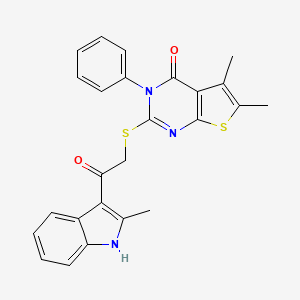

BRD6897

Vue d'ensemble

Description

BRD6897 is a mitochondrial content inducer.

Applications De Recherche Scientifique

Biogenèse et renouvellement mitochondriaux

BRD6897 a été étudié pour son impact sur le contenu et la fonction mitochondriaux. Lors d'un criblage chimique, il a été constaté qu'il augmentait le contenu mitochondrial cellulaire, même après une correction rigoureuse de la taille cellulaire ou du contenu total en protéines . Plus précisément:

Voie de signalisation du H2O2 dépendant du NADPH chez le riz

L'analogue de this compound, OsRACK1B, altère la fertilité du riz par le biais de la signalisation du H2O2 dépendante du NADPH. Les principales conclusions incluent:

- Régulation des enzymes antioxydantes: Expression différentielle des gènes liés aux enzymes antioxydantes .

Applications pharmacologiques

Les dérivés du this compound présentent des activités biologiques diverses:

Voies de synthèse et développement de médicaments

This compound sert de synthon pour le développement de médicaments. Les médicaments commercialisés contenant un cycle 1,3-diazole comprennent le clémizole, l'étonitazène, l'oméprazole, etc. .

Mécanisme D'action

Target of Action

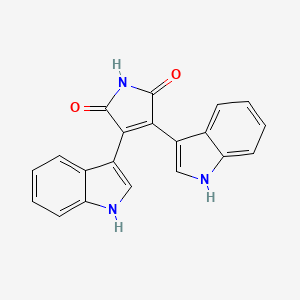

BRD6897, also known as 5,6-Dimethyl-2-(2-(2-methyl-1H-indol-3-yl)-2-oxoethylthio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one, primarily targets the mitochondria in cells . Mitochondria are essential organelles that play a crucial role in energy production, cell signaling, and apoptosis.

Mode of Action

This compound interacts with mitochondria, inducing a significant increase in the electron density of existing mitochondria . The mechanism of action is independent of known transcriptional programs and is likely related to a blockade in the turnover of mitochondrial proteins .

Biochemical Pathways

It is known that the compound increases uncoupled respiration in non-dividing cells . This suggests that this compound may influence the oxidative phosphorylation pathway, which is central to cellular respiration and energy production.

Result of Action

This compound increases the cellular content of mitochondria, as evidenced by fluorescence microscopy, mitochondrial protein content, and respiration . This increase is observed even after rigorous correction for cell size, cell volume, or total protein content . The compound increases uncoupled respiration 1.6-fold in two different, non-dividing cell types .

Analyse Biochimique

Biochemical Properties

BRD6897 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to increase the cellular content of mitochondria . This effect is independent of known transcriptional programs and is likely related to a blockade in the turnover of mitochondrial proteins .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing uncoupled respiration 1.6-fold in two different, non-dividing cell types . This compound does not alter the percent of cytoplasmic area occupied by mitochondria, but instead, induces a striking increase in the electron density of existing mitochondria .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mitochondria. It exerts its effects at the molecular level by inducing a striking increase in the electron density of existing mitochondria . This mechanism is independent of known transcriptional programs and is likely to be related to a blockade in the turnover of mitochondrial proteins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown to maintain its effects on increasing mitochondrial content

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial biogenesis and turnover

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria . It does not alter the percent of cytoplasmic area occupied by mitochondria, but instead, induces a striking increase in the electron density of existing mitochondria

Propriétés

IUPAC Name |

5,6-dimethyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2S2/c1-14-16(3)32-23-21(14)24(30)28(17-9-5-4-6-10-17)25(27-23)31-13-20(29)22-15(2)26-19-12-8-7-11-18(19)22/h4-12,26H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJRXKOVRCXYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=C(NC4=CC=CC=C43)C)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

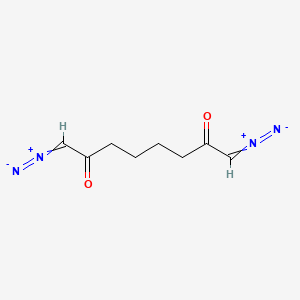

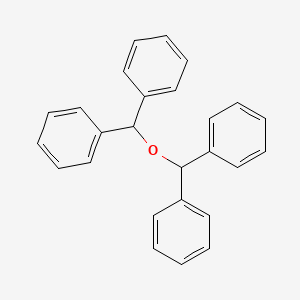

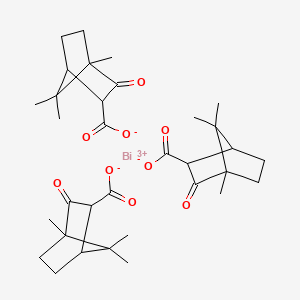

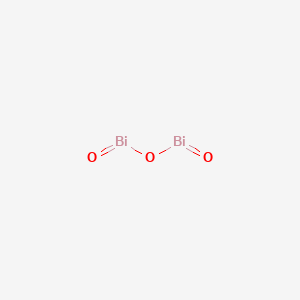

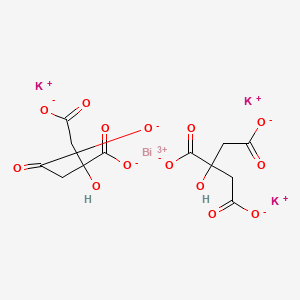

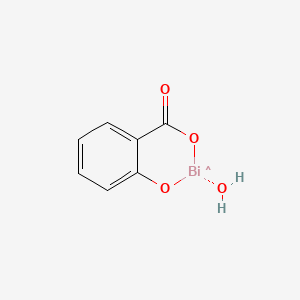

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

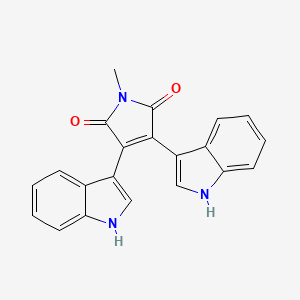

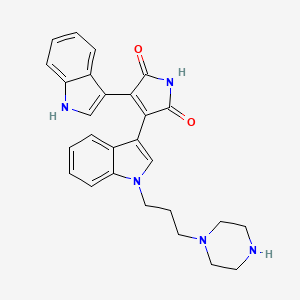

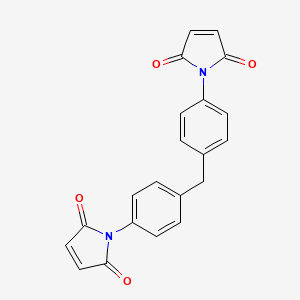

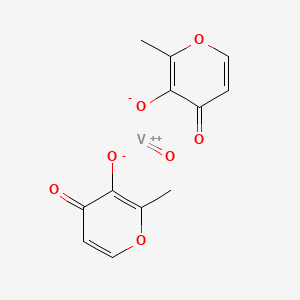

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.